keto-D-fructuronic acid

Descripción general

Descripción

Keto-D-fructuronic acid is the straight-chain keto form of D-fructuronic acid. It derives from a keto-D-fructose. It is a conjugate acid of a keto-D-fructuronate.

Actividad Biológica

Keto-D-fructuronic acid, a derivative of D-fructose, is an important compound in various biological processes and has garnered interest for its potential applications in biochemistry and medicine. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by relevant research findings and case studies.

Chemical Structure and Properties

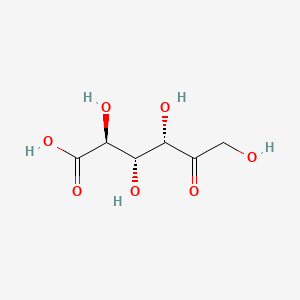

This compound is characterized by its keto group at the C2 position of the fructose molecule. Its chemical formula is . This structural modification plays a crucial role in its reactivity and biological interactions.

1. Enzymatic Interactions

This compound has been shown to interact with various enzymes, particularly those involved in pectin degradation. For instance, Oligogalacturonate Transeliminase from Erwinia aroideae preferentially attacks short-chain uronides, including this compound. This enzyme catalyzes the conversion of 4,5-unsaturated di-galacturonic acid into 4-deoxy-5-keto-D-fructuronic acid, indicating its role in plant cell wall degradation .

2. Mitogenic Activity

Research indicates that derivatives of this compound exhibit significant mitogenic activity. A study involving chemically synthesized derivatives demonstrated that certain compounds enhanced thymidine incorporation into splenocytes of C57BL/6 mice. Notably, compounds A-301 and A-303 showed lethality at high doses but also promoted cell proliferation, suggesting a dual role in immune modulation .

3. Antitumor Potential

This compound derivatives have been investigated for their potential antitumor properties. The synthesis of aminodeoxyuronic acids from uronic acids has shown promise in developing nucleoside antibiotics with antitumor activity . The structural modifications that this compound undergoes can influence its effectiveness as an antitumor agent.

Case Study 1: Enzymatic Activity Assessment

A study assessed the enzymatic activity of oligogalacturonate transeliminase on various uronides, including this compound. The results showed that the enzyme had a marked preference for shorter-chain substrates, highlighting the specificity of enzymatic interactions with this compound .

Case Study 2: Immune Response Modulation

In a controlled experiment, the effects of this compound on immune cells were examined. Mice treated with high doses exhibited increased splenocyte proliferation alongside signs of toxicity at elevated concentrations. This suggests that while the compound can stimulate immune responses, careful dosage is critical to avoid adverse effects .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Aplicaciones Científicas De Investigación

Food Industry Applications

Keto-D-fructuronic acid has been identified as a promising sugar substitute due to its sweetness and low caloric content. Research indicates that it can be produced efficiently using genetically modified strains of acetic acid bacteria, which can convert D-fructose into this compound with high yield and purity .

Case Study: Sweetness Comparison

A sensory evaluation study compared the sweetness of this compound with D-fructose. Trained panels found that solutions of this compound (70 mM) were indistinguishable in sweetness from those of D-fructose (60 mM), suggesting its viability as a sugar alternative without off-tastes .

| Compound | Concentration (mM) | Sweetness |

|---|---|---|

| D-Fructose | 60 | Comparable |

| This compound | 70 | Comparable |

Biochemical Research

This compound's role in biochemical pathways is significant, particularly in studies related to metabolism and enzyme interactions. It serves as a substrate for various enzymes, including fructokinase, leading to the formation of keto-D-fructose-1-phosphate, which has implications for metabolic studies in both prokaryotic and eukaryotic systems .

Enzymatic Activity

Research has shown that this compound can inhibit certain enzymatic reactions, such as the cleavage catalyzed by liver aldolase, indicating its potential use in metabolic regulation studies .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological systems in ways that could be harnessed for therapeutic purposes. Its derivatives have been studied for potential anti-tumor activity, as certain ketones are known to affect cancer cell metabolism .

Potential Anti-Cancer Effects

Preliminary studies suggest that compounds related to this compound may inhibit tumor growth by altering glucose metabolism in cancer cells. This area is ripe for further investigation as researchers explore how dietary components can influence cancer treatment outcomes .

Propiedades

IUPAC Name |

(2S,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSRJDGCGRAUAR-WISUUJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-76-8 | |

| Record name | D-Lyxo-5-hexulosonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-deoxy-5-keto-D-fructuronic acid generated in the context of this research?

A1: The research paper describes the isolation and characterization of an oligogalacturonate transeliminase enzyme from the bacterium Erwinia aroideae []. This enzyme specifically cleaves the first glycosidic linkage from the reducing end of oligogalacturonate substrates. This cleavage results in the production of 4-deoxy-5-keto-D-fructuronic acid. Notably, the enzyme exhibits a preference for shorter-chain uronides, meaning it more readily degrades shorter chains of these sugar molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.